molecular formula C25H23N3O4S2 B2777651 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide CAS No. 864859-88-1

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide

Cat. No. B2777651
CAS RN: 864859-88-1
M. Wt: 493.6
InChI Key: ZRJMGVZFZOMXDI-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Scientific Research Applications

Synthesis of Pyridine and Pyrimidine Derivatives

Compounds containing the benzothiazole moiety have been synthesized for the exploration of their chemical properties and potential biological activities. For instance, Mohamed et al. (2013) detailed the synthesis of a variety of pyridine and pyrimidine rings incorporating the benzothiazole unit, which are relevant in the context of developing new pharmacologically active compounds or for further chemical transformations Mohamed, Abdulaziz, & Fadda, 2013.

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

The structural motif of benzothiazole has been utilized in the design of dual inhibitors for PI3Kα and mTOR, indicating the role of such compounds in therapeutic interventions against cancer and other diseases. Stec et al. (2011) explored various heterocycles to improve metabolic stability, showcasing the importance of structural modifications in enhancing drug efficacy and stability Stec et al., 2011.

Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of benzothiazole, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies highlight the potential of benzothiazole derivatives in the development of new antibiotics Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017.

Material Science Applications

In the field of material science, benzothiazole derivatives have been explored for their photovoltaic properties. Jayapal et al. (2018) synthesized heteroaryl incorporated acetylide-functionalized pyridinyl ligands with benzothiazole units for use in dye-sensitized solar cells (DSSCs), demonstrating moderate power conversion efficiency. This research suggests the utility of such compounds in renewable energy technologies Jayapal, Haque, Al-Busaidi, Al-Rasbi, Al-Suti, Khan, Al-Balushi, Islam, Xin, Wu, Wong, Marken, & Raithby, 2018.

Future Directions

Benzothiazole derivatives have shown promising results in various biological activities . Future research could focus on exploring other potential applications of these compounds and optimizing their synthesis for large-scale production.

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-14(29)28-12-11-15-20(13-28)34-25(21(15)24-26-16-7-4-5-10-19(16)33-24)27-23(30)22-17(31-2)8-6-9-18(22)32-3/h4-10H,11-13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJMGVZFZOMXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide

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